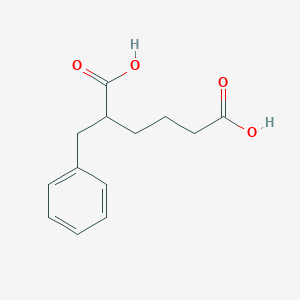

2-Benzylhexanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

22935-14-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-benzylhexanedioic acid |

InChI |

InChI=1S/C13H16O4/c14-12(15)8-4-7-11(13(16)17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |

InChI Key |

CZICSOZHJCBPNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylhexanedioic Acid

Strategic Approaches to the Introduction of the Benzyl (B1604629) Moiety

The key challenge in synthesizing 2-benzylhexanedioic acid lies in the selective introduction of the benzyl group at the C-2 position of the hexanedioic acid chain. This is typically achieved through carbon-carbon bond formation reactions, with careful consideration of regioselectivity and stereochemistry.

Carbon-Carbon Bond Formation Reactions

A prevalent method for introducing the benzyl group is through the alkylation of a malonic ester derivative. The malonic ester synthesis is a versatile method for preparing carboxylic acids. libretexts.org In this approach, a carbanion is generated from a precursor to the hexanedioic acid scaffold, which then acts as a nucleophile to attack a benzyl halide, forming the crucial carbon-carbon bond.

One of the most common starting materials for this type of synthesis is diethyl malonate. libretexts.orglibretexts.org The α-hydrogens of diethyl malonate are acidic and can be readily removed by a base, such as sodium ethoxide, to form a stabilized enolate. libretexts.orglibretexts.org This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.org For the synthesis of this compound, a suitable precursor to the remainder of the hexanedioic acid chain is first attached to the malonic ester. Subsequently, the resulting substituted malonic ester is alkylated with a benzyl halide, such as benzyl chloride or benzyl bromide. researchgate.netgoogle.com

The reaction can be represented as follows:

Alkylation of diethyl malonate: A precursor to the four-carbon chain of hexanedioic acid is introduced.

Benzylation: The resulting substituted malonic ester is then treated with a base and benzyl halide to introduce the benzyl group.

Hydrolysis and Decarboxylation: The resulting dibenzylmalonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, decarboxylates to yield this compound. jove.com

The use of phase transfer catalysts, such as triethylbenzylammonium chloride (TEBAC), in conjunction with microwave radiation has been shown to facilitate the monobenzylation of 1,3-dicarbonyl compounds. researchgate.net This technique can offer improved yields and selectivity.

Regioselective Synthesis Considerations

Regioselectivity is a critical aspect of the synthesis, ensuring the benzyl group is introduced at the desired C-2 position. The malonic ester synthesis inherently provides high regioselectivity. The initial alkylation to form the hexanedioic acid precursor and the subsequent benzylation both occur at the α-carbon of the malonic ester, which ultimately becomes the C-2 position of the final product.

Alternative strategies could involve the direct alkylation of a pre-formed hexanedioic acid derivative. However, this approach often leads to a mixture of products due to the presence of two α-carbons, making it less synthetically useful without specific activating or directing groups.

Stereochemical Control in Synthesis

The C-2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during synthesis is crucial for obtaining enantiomerically pure or enriched products. Asymmetric synthesis methodologies can be employed to achieve this.

One approach involves the use of chiral auxiliaries. For instance, an Evans's auxiliary can be used to direct the alkylation of a dicarboxylic acid derivative, inducing stereoselectivity at the α-carbon. nih.gov Following the diastereoselective alkylation, the auxiliary can be cleaved to yield the chiral carboxylic acid.

Another strategy is the use of chiral catalysts in the alkylation step. Asymmetric phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, can facilitate the enantioselective alkylation of enolates.

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture of this compound or its precursors.

Functional Group Transformations Leading to the Hexanedioic Acid Scaffold

The construction of the hexanedioic acid backbone involves the formation of the two carboxylic acid groups and the manipulation of the aliphatic chain to achieve the desired six-carbon length.

Carboxylic Acid Formation Pathways

The carboxylic acid groups in this compound are typically generated through the hydrolysis of ester or nitrile precursors.

Hydrolysis of Diesters: The most common method involves the hydrolysis of a diester, such as diethyl 2-benzylhexanedioate. epa.gov This can be achieved through either acidic or basic conditions. quizlet.com Base-catalyzed hydrolysis, or saponification, is often preferred as it is generally irreversible. quizlet.com Subsequent acidification yields the dicarboxylic acid. quizlet.com

Oxidation of Diols: Another pathway involves the oxidation of a corresponding diol, 1,6-dihydroxy-2-benzylhexane. nih.govyoutube.com Various oxidizing agents can be employed, such as potassium permanganate (B83412) or chromic acid. youtube.comcuhk.edu.hk However, these traditional methods often involve toxic metals. cuhk.edu.hk More environmentally friendly approaches utilize oxidants like hydrogen peroxide in the presence of a catalyst. cuhk.edu.hkacs.org The selective oxidation of a primary alcohol to a carboxylic acid is a key transformation in this route. nih.govyoutube.com

Ring Opening of Cyclic Anhydrides: The hexanedioic acid scaffold can also be generated from the ring-opening of a cyclic anhydride (B1165640) precursor. google.comresearchgate.net For instance, a substituted glutaric anhydride could be a starting point, followed by chain extension and functional group manipulation. The ring-opening can be achieved with various nucleophiles, including water or alcohols, often catalyzed by acids or bases. google.comacs.org

Manipulation of Aliphatic Chains

The construction of the six-carbon chain of hexanedioic acid can be achieved through various synthetic strategies.

Malonic Ester Synthesis: As previously discussed, the malonic ester synthesis is a powerful tool for chain elongation. libretexts.orglibretexts.org Starting with diethyl malonate, a four-carbon unit can be introduced via alkylation with a suitable haloalkane (e.g., 1,4-dibromobutane) to form a cyclic intermediate, which upon hydrolysis and decarboxylation yields a cyclopentanecarboxylic acid. libretexts.org Further manipulation would be required to arrive at the linear hexanedioic acid structure. A more direct approach involves the sequential alkylation of diethyl malonate.

Oxidative Cleavage of Cyclic Alkenes: A common industrial method for producing adipic acid (hexanedioic acid) involves the oxidation of cyclohexene (B86901). cuhk.edu.hk This method could be adapted for the synthesis of this compound by starting with a benzyl-substituted cyclohexene derivative. The oxidation, often carried out with strong oxidizing agents like ozone or potassium permanganate, cleaves the double bond to form the two carboxylic acid functionalities. A greener alternative involves using hydrogen peroxide with a phase-transfer catalyst and a tungstate (B81510) catalyst. cuhk.edu.hk

Data Tables

Table 1: Common Reagents in the Synthesis of this compound and its Precursors

| Reagent | Role in Synthesis |

| Diethyl malonate | Starting material for malonic ester synthesis. libretexts.orglibretexts.org |

| Benzyl chloride/bromide | Benzylating agent. researchgate.netgoogle.com |

| Sodium ethoxide | Base for enolate formation. libretexts.orglibretexts.org |

| Triethylbenzylammonium chloride (TEBAC) | Phase transfer catalyst. researchgate.net |

| Hydrogen peroxide | "Green" oxidizing agent. cuhk.edu.hkacs.org |

| Potassium permanganate | Strong oxidizing agent. cuhk.edu.hk |

| Lithium hydroxide | Base for ester hydrolysis. quizlet.com |

| Hydrochloric acid | Acidification of carboxylate salts. quizlet.com |

Table 2: Key Synthetic Intermediates

| Intermediate | Synthetic Pathway |

| Diethyl 2-benzylhexanedioate | Precursor to this compound via hydrolysis. |

| 1,6-Dihydroxy-2-benzylhexane | Precursor to this compound via oxidation. |

| Benzyl-substituted cyclohexene | Precursor to this compound via oxidative cleavage. |

| Diethyl 2-(4-carboxybutyl)malonate | Intermediate in malonic ester synthesis route. |

Optimization of Reaction Conditions and Yields

The efficiency of any chemical synthesis is intrinsically linked to the careful optimization of reaction parameters. For the preparation of this compound, this involves a detailed investigation of catalyst systems, reaction media, and the incorporation of environmentally benign practices to maximize yield and minimize waste.

The choice of catalyst and solvent is pivotal in directing the outcome of the synthesis of this compound. While specific, large-scale industrial processes for this exact molecule are not widely published, analogous reactions provide a strong basis for selecting effective catalytic systems.

Common strategies for the synthesis of substituted dicarboxylic acids often involve alkylation of a precursor molecule. For instance, the alkylation of a diethyl adipate (B1204190) precursor with benzyl bromide in the presence of a suitable base and catalyst would be a logical synthetic route. The efficiency of such a reaction is highly dependent on the catalyst and the medium in which it is performed.

Catalyst Systems:

A variety of catalysts can be considered for this transformation. Phase-transfer catalysts (PTCs) are particularly effective in facilitating reactions between reagents in immiscible phases, such as an aqueous base and an organic substrate.

| Catalyst System | Reaction Medium | Typical Yield (%) | Advantages | Disadvantages |

| Tetrabutylammonium bromide (TBAB) | Toluene/Water | 85-95 | High efficiency, mild conditions | Potential for catalyst contamination in product |

| Triethylbenzylammonium chloride (TEBAC) | Dichloromethane/Water | 80-90 | Good reactivity | Use of chlorinated solvents |

| Zeolite H-Beta | Solvent-free | 70-85 | Heterogeneous, reusable, environmentally friendly | May require higher temperatures |

Reaction Media:

The solvent plays a critical role not only in dissolving the reactants but also in influencing the reaction rate and selectivity. The trend towards greener chemistry has spurred research into alternatives to traditional volatile organic compounds (VOCs).

| Reaction Medium | Catalyst | Key Features |

| Toluene/Water (biphasic) | TBAB | Excellent for phase-transfer catalysis, allowing for easy separation of the aqueous and organic layers. |

| Dichloromethane | TEBAC | Effective at dissolving organic substrates, but its use is being phased out due to environmental concerns. |

| Ionic Liquids (e.g., [BMIM][BF4]) | Palladium-based | Can act as both solvent and catalyst stabilizer, often allowing for catalyst recycling. |

| Supercritical Carbon Dioxide (scCO2) | Enzyme-based | A green solvent with tunable properties that allows for easy product separation by depressurization. |

The application of green chemistry principles to the synthesis of this compound is essential for modern chemical manufacturing. This involves a holistic approach to minimizing the environmental impact of the chemical process.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Alkylation reactions, when optimized, can achieve high atom economy.

Use of Renewable Feedstocks: While traditional syntheses may rely on petroleum-based starting materials, future research could explore the use of bio-based precursors for the hexanedioic acid backbone, such as adipic acid derived from glucose.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Benign Solvents: The move away from hazardous solvents is a critical aspect of green synthesis. Water, supercritical fluids, and ionic liquids are being increasingly explored as viable alternatives. For the synthesis of this compound, a solvent-free approach using a solid-supported catalyst would represent a significant advancement in green methodology.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key research goal. Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy input.

By focusing on these optimized catalyst systems and integrating the principles of green chemistry, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 Benzylhexanedioic Acid

Acid-Base Properties and Proton Transfer Mechanisms

As a dicarboxylic acid, 2-benzylhexanedioic acid is a Brønsted-Lowry acid, capable of donating two protons in succession. The acidity of each carboxylic acid group is quantified by its acid dissociation constant (pKa). The first deprotonation (pKa1) is typically more favorable than the second (pKa2). After the first proton is lost, the resulting carboxylate anion's negative charge makes it more difficult to remove a second proton from the same molecule, hence the higher pKa2 value. quora.com

For unsubstituted linear dicarboxylic acids, the pKa values approach approximately 4.5 and 5.5 as the distance between the two carboxyl groups increases. atamankimya.com For adipic acid (hexanedioic acid), the parent compound of this compound, the reported pKa values are approximately 4.41 and 5.41. wikipedia.org The presence of the benzyl (B1604629) group at the alpha-position to one of the carboxyl groups may slightly influence these values, but they serve as a reasonable estimate.

The proton transfer mechanism in an aqueous solution involves the interaction of the carboxylic acid with a base, typically water. Water acts as a proton acceptor (a Brønsted-Lowry base), leading to the formation of a hydronium ion (H₃O⁺) and a carboxylate anion. hu.edu.jo This process is reversible and establishes an equilibrium.

Deprotonation Steps of this compound:

First Deprotonation: HOOC-(CH₂)-CH(CH₂Ph)-COOH + H₂O ⇌⁻OOC-(CH₂)-CH(CH₂Ph)-COOH + H₃O⁺

Second Deprotonation: ⁻OOC-(CH₂)-CH(CH₂Ph)-COOH + H₂O ⇌⁻OOC-(CH₂)-CH(CH₂Ph)-COO⁻ + H₃O⁺

In biological systems, which typically have a pH around 7, dicarboxylic acids like this exist predominantly as their dicarboxylate anions. atamankimya.com

Reactions Involving the Benzyl Group

The benzyl group provides a site for reactions characteristic of aromatic compounds.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. uomustansiriyah.edu.iqbyjus.com The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The substituent already present on the benzene (B151609) ring dictates the rate and position of the incoming electrophile. The alkyl chain of the benzyl group is an electron-donating group, which activates the ring, making it more reactive than benzene itself. It directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitrobenzyl)hexanedioic acid and 2-(4-Nitrobenzyl)hexanedioic acid |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromobenzyl)hexanedioic acid and 2-(4-Bromobenzyl)hexanedioic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetylbenzyl)hexanedioic acid (para product predominates due to sterics) |

Cyclization and Intramolecular Reactions

The 1,6-dicarboxylic acid structure of this compound makes it an excellent substrate for intramolecular reactions to form cyclic compounds, particularly five-membered rings.

The most significant cyclization pathway is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. jove.comwikipedia.org This reaction requires the initial conversion of the dicarboxylic acid to its corresponding diester, for instance, diethyl 2-benzylhexanedioate, through Fischer esterification with ethanol (B145695) and an acid catalyst. organicchemistrytutor.com

Once the diester is formed, treatment with a strong base, such as sodium ethoxide (NaOEt), initiates the cyclization. jove.comjove.com The base abstracts an acidic α-proton (a proton on a carbon adjacent to an ester carbonyl) to form a nucleophilic enolate. In diethyl 2-benzylhexanedioate, there are two such positions: C-2 (bearing the benzyl group) and C-5. Deprotonation at C-5 would lead to an enolate that attacks the ester carbonyl at C-1, forming a stable five-membered ring. pw.livewikipedia.org The resulting product is a cyclic β-keto ester: ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate. Subsequent hydrolysis and decarboxylation of this β-keto ester can yield 2-benzylcyclopentanone. organicchemistrytutor.com

Another potential intramolecular reaction is the formation of a cyclic anhydride (B1165640). Upon heating, typically with a dehydrating agent like acetic anhydride, this compound can undergo intramolecular condensation between its two carboxyl groups to form 2-benzylhexane-1,6-dioic anhydride, a seven-membered ring. However, the formation of five- or six-membered rings is generally more favorable than seven-membered rings. acs.orgpublish.csiro.au

Reaction Mechanism Elucidation

Understanding the mechanisms of these transformations is key to predicting and controlling the reaction outcomes.

Mechanism of Benzylic Oxidation (with KMnO₄)

The oxidation with potassium permanganate (B83412) is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of the benzylic hydrogen atom, which is the most easily cleaved C-H bond in the molecule. This forms a resonance-stabilized benzylic radical. This radical is then further oxidized by the permanganate, ultimately leading to the cleavage of the C-C bond and the formation of a carboxylate group at the benzylic position, yielding benzoic acid after acidic workup.

Mechanism of Dieckmann Condensation

The Dieckmann condensation of diethyl 2-benzylhexanedioate follows a well-established pathway: jove.comwikipedia.orgjk-sci.com

Enolate Formation: A strong base (e.g., ethoxide ion, EtO⁻) removes an acidic α-proton from the carbon at the C-5 position. This generates a resonance-stabilized enolate ion.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester group at the C-1 position. This is a 5-exo-trig cyclization, which is sterically and kinetically favored.

Tetrahedral Intermediate Formation: A cyclic tetrahedral intermediate is formed.

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as a leaving group. This yields the cyclic β-keto ester.

Final Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product. jove.com

Protonation: An acidic workup (e.g., adding H₃O⁺) neutralizes the enolate to give the final, stable cyclic β-keto ester product. wikipedia.org

This mechanistic pathway highlights the efficiency of the Dieckmann condensation for creating five- and six-membered rings from appropriate acyclic precursors. ucla.edu

Design and Synthesis of 2 Benzylhexanedioic Acid Derivatives and Analogs

Structural Modification of the Hexanedioic Acid Backbone

One common modification involves altering the length of the carbon chain. Shortening or lengthening the dicarboxylic acid backbone can impact the molecule's flexibility and ability to bind to specific targets. Systematic modification of the backbone of bioactive polypeptides has been shown to improve pharmacokinetic properties in vivo. nih.gov While this research focuses on polypeptides, the principle of backbone modification to enhance drug-like properties is broadly applicable.

Furthermore, the carboxyl groups of the hexanedioic acid backbone can be esterified or converted into amides. These modifications can influence the compound's solubility, membrane permeability, and metabolic stability.

A key challenge in backbone modification is to introduce changes that enhance desired properties without negatively impacting the compound's primary biological activity. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of these modifications. nih.gov

Table 1: Potential Modifications of the Hexanedioic Acid Backbone

| Modification Type | Example of Change | Potential Impact |

| Chain Length Alteration | Heptanedioic or pentanedioic acid analog | Altered flexibility and binding affinity |

| Functional Group Addition | Introduction of a hydroxyl or methyl group | Modified polarity and lipophilicity |

| Carboxylic Acid Derivatization | Conversion to methyl esters or amides | Changed solubility and metabolic stability |

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group of 2-benzylhexanedioic acid is a prime site for functionalization to explore structure-activity relationships and modulate the compound's properties. The aromatic ring and the benzylic position offer multiple points for chemical modification. Functional modification is a common strategy in organic synthesis, particularly in the development of new drugs. patsnap.com

A variety of substituents can be introduced onto the phenyl ring of the benzyl group. These can include, but are not limited to:

Electron-donating groups: such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups.

Electron-withdrawing groups: such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups.

Halogens: such as fluoro (-F), chloro (-Cl), or bromo (-Br).

These substitutions can influence the electronic environment of the molecule, which in turn can affect its binding affinity to biological targets and its metabolic stability. For example, a series of benzyl guanidine (B92328) derivatives with various substitutions on the benzyl ring were synthesized to explore their antimicrobial activities. nih.gov

The benzylic C-H bonds are also targets for functionalization. rsc.org Palladium-catalyzed reactions have been developed for the selective activation of multiple benzylic C(sp³)–H bonds to synthesize benzyl esters. acs.org Additionally, methods for the modification of the benzyl hydrogen with C-C double bonds or carbonyl groups have been reported. patsnap.com

Table 2: Examples of Benzyl Moiety Functionalization

| Position of Functionalization | Type of Substituent | Synthetic Method |

| Phenyl Ring | Nitro group | Electrophilic Aromatic Substitution |

| Phenyl Ring | Halogen | Halogenation |

| Benzylic Carbon | Ester group | Palladium-Catalyzed C-H activation |

| Benzylic Carbon | Hydrazine group | Oxidative amination of benzylic C-H bonds rsc.org |

Stereoisomeric Variants and Their Synthesis

The carbon atom at the 2-position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). The stereochemistry of a molecule can be critical for its biological activity, as biological systems are often stereospecific. Therefore, the synthesis of stereoisomerically pure variants of this compound is of significant interest.

Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer. One approach to achieving this is through the use of chiral catalysts or auxiliaries. For instance, stereoselective [2+2]-cycloadditions have been utilized to synthesize chiral benzocyclobutene derivatives. nih.gov While not directly applied to this compound, these principles of asymmetric synthesis are transferable.

Another strategy is the stereoselective preparation of distant stereocenters within acyclic molecules, which can be achieved through methods like copper-catalyzed carbomagnesiation of cyclopropenyl esters. acs.org The Diels-Alder reaction is another powerful tool for the stereoselective synthesis of cyclic molecules, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), demonstrating the ability to control stereochemistry in dicarboxylic acid synthesis. youtube.com

The synthesis of specific stereoisomers allows for the investigation of the differential biological effects of each enantiomer, which can lead to the development of more potent and selective therapeutic agents with fewer side effects.

Table 3: Approaches to Stereoselective Synthesis

| Synthetic Strategy | Description |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. |

| Resolution | Separation of a racemic mixture into its individual enantiomers. |

Conjugates and Hybrid Molecules

The creation of conjugates and hybrid molecules involves linking this compound to other molecular entities to create novel compounds with potentially enhanced or synergistic properties. This molecular hybridization approach is a growing area in drug discovery.

One strategy is to form ester or amide linkages between one or both of the carboxylic acid groups of this compound and another pharmacophore. For example, hybrid molecules have been synthesized by linking amoxicillin (B794) with derivatives of benzoic acid through a diester structure. nih.gov This approach could be adapted to conjugate this compound with other active compounds.

Amino acids can also be used as linkers to connect this compound to other molecules. In one study, dichloroacetic acid was conjugated to curcumin (B1669340) using amino acid linkers. researchgate.net This strategy could be employed to create conjugates of this compound with various peptides or other small molecules.

The goal of creating these hybrid molecules is often to:

Improve the pharmacokinetic profile of the parent molecules.

Enhance the biological activity through a dual-action mechanism.

Target specific tissues or cells.

The synthesis of such conjugates typically involves standard coupling reactions, such as esterification or amidation, often facilitated by coupling agents.

Table 4: Examples of Conjugation Strategies

| Linking Moiety | Conjugated Molecule Type | Potential Advantage |

| Ester Linkage | Antibiotic | Dual-action antibacterial agent |

| Amide Linkage | Peptide | Targeted delivery |

| Amino Acid Linker | Natural Product | Improved bioavailability |

Exploration of Homologs and Isomers

The exploration of homologs and isomers of this compound is a systematic approach to understanding the structure-activity relationship and optimizing the molecule's properties.

Homologs are compounds that differ by one or more methylene (B1212753) (-CH₂-) groups in the carbon chain. In the context of this compound, this would involve synthesizing analogs with shorter or longer dicarboxylic acid backbones, such as 2-benzylpentanedioic acid or 2-benzylheptanedioic acid. The synthesis of these homologs would likely follow similar synthetic routes to that of this compound, with the appropriate starting dicarboxylic acid.

Isomers have the same molecular formula but different arrangements of atoms. For this compound, this could include:

Positional isomers: where the benzyl group is attached to a different carbon on the hexanedioic acid chain (e.g., 3-benzylhexanedioic acid). The synthesis of such isomers would require different synthetic strategies to achieve the desired regioselectivity. For instance, palladium-catalyzed carboxylation of aryl C-H bonds has been used to synthesize 1,2- and 1,3-dicarboxylic acids with excellent regioselectivity. acs.org

Structural isomers of the benzyl group: for example, using a methylphenyl group instead of a benzyl group.

The synthesis and evaluation of these homologs and isomers provide valuable data on how changes in the molecule's size, shape, and substituent positioning affect its biological activity. This information is crucial for the rational design of more effective and specific compounds. The synthesis of various benzimidazole-4-carboxylic acid derivatives, for example, has allowed for the exploration of structure-activity relationships for 5-HT₃ receptor affinity. nih.gov

Theoretical and Computational Investigations of 2 Benzylhexanedioic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-benzylhexanedioic acid, these studies would provide a deep insight into its electronic nature, which governs its reactivity and physical properties.

Methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools. A typical study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this optimized structure, a wealth of information about the electronic distribution can be extracted. Key properties that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from a quantum chemical study.

Conformational Analysis and Molecular Mechanics

The flexibility of the hexanedioic acid backbone and the presence of the benzyl (B1604629) substituent mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Molecular mechanics (MM) is a computational method that is particularly well-suited for conformational analysis of flexible molecules. arxiv.org This approach uses a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

The analysis would likely reveal several low-energy conformers, with the relative populations of each being determined by their respective energies. The orientation of the benzyl group relative to the dicarboxylic acid chain would be a key factor in determining the stability of different conformers, as would the intramolecular interactions, such as potential hydrogen bonding between the two carboxylic acid groups. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and physical properties.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Key Intramolecular Interaction |

| Conf-1 | 0.00 | 175° | Extended chain |

| Conf-2 | 1.25 | 65° | Gauche interaction |

| Conf-3 | 2.50 | -68° | Potential H-bond between COOH groups |

| Conf-4 | 3.10 | 80° | Steric clash between benzyl and chain |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model potential chemical reactions involving this compound and to determine the energetics of these reactions. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a reaction.

For this compound, potential reactions could include the deprotonation of the carboxylic acid groups, esterification reactions, or reactions involving the aromatic ring of the benzyl group. Reaction pathway modeling would involve identifying the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Spectroscopic Property Prediction and Interpretation

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful. Computational models can calculate the chemical shifts of the different proton and carbon atoms in the molecule, which can then be compared to an experimental NMR spectrum. nmrdb.orgarxiv.org Similarly, the vibrational frequencies corresponding to the different functional groups in the molecule can be calculated and compared to an experimental IR spectrum. mdpi.comnih.gov These predictions can help in the assignment of peaks in the experimental spectra and provide confidence in the structural elucidation of the molecule. The use of machine learning in this area is also becoming more prevalent, allowing for rapid and accurate prediction of spectra. arxiv.org

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic acid protons | 10.0 - 12.0 | Singlet |

| Benzyl aromatic protons | 7.2 - 7.4 | Multiplet |

| Benzyl CH₂ protons | 2.8 - 3.0 | Multiplet |

| Aliphatic chain protons | 1.5 - 2.5 | Multiplet |

Note: The chemical shift ranges in this table are illustrative and represent typical values for these types of protons.

Cheminformatics and Machine Learning for Structure-Reactivity Relationships

Cheminformatics and machine learning offer powerful tools for establishing relationships between the structure of a molecule and its chemical reactivity or biological activity. nih.gov These approaches can be used to build predictive models based on a set of known compounds and their properties.

While a specific model for this compound would require a dataset of related molecules with measured activities, one can outline the general approach. First, a set of molecular descriptors would be calculated for this compound and other similar compounds. These descriptors are numerical representations of the molecule's structure and properties.

Then, a machine learning algorithm, such as a random forest or a neural network, would be trained to find a correlation between these descriptors and the observed activity. researchgate.netnih.gov The resulting Quantitative Structure-Activity Relationship (QSAR) model could then be used to predict the activity of new, untested compounds. For this compound, such a model could be used to predict its potential as an enzyme inhibitor or its other biological activities based on its structural features.

Advanced Applications in Chemical Research and Materials Science

Role as a Building Block in Organic Synthesis

As a dicarboxylic acid with a benzyl (B1604629) substituent, 2-benzylhexanedioic acid possesses reactive sites that could theoretically make it a precursor for a variety of complex organic structures. The carboxylic acid groups can be converted into a wide range of other functional groups, such as esters, amides, and acid halides, which are fundamental reactions in the construction of intricate molecular frameworks. However, specific examples of this compound being used as a key precursor in the synthesis of named complex organic architectures are not extensively detailed in available research.

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are valued for their atom economy and ability to rapidly generate chemical diversity. Dicarboxylic acids can sometimes participate in MCRs, for instance, in variations of the Ugi or Passerini reactions. Despite this potential, there is a lack of specific documented instances of this compound being utilized in prominent multicomponent reaction schemes to generate novel compound libraries or complex products.

Development of Advanced Materials

The di-functional nature of this compound suggests its potential as a monomer in the synthesis of polymers and as a component in the formation of supramolecular assemblies.

Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The presence of the benzyl group in this compound could impart specific properties, such as thermal stability or altered solubility, to the resulting polymers. While the synthesis of polymers from hexanedioic acid (adipic acid) is a cornerstone of the polymer industry, specific research detailing the synthesis and characterization of polymers or oligomers derived from this compound is not widely reported.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. Carboxylic acids are well-known for their ability to form strong hydrogen-bonded dimers and other extended networks, which are key motifs in supramolecular assembly. The interplay of the carboxylic acid groups and the aromatic benzyl substituent in this compound could, in theory, direct the formation of unique supramolecular architectures such as gels, liquid crystals, or metal-organic frameworks. However, dedicated studies on the supramolecular assembly of this compound are not readily found in the scientific literature.

Applications in Analytical Chemistry Research

In analytical chemistry, specific compounds can be used as standards, reagents, or derivatizing agents. While this compound can be characterized by various analytical techniques, there is no significant body of research that highlights its specific application as a tool or reagent in the advancement of analytical chemistry research.

Reference Standards for Method Development and Validation in Chemical Purity Analysis

In the realm of analytical chemistry, the use of highly purified and well-characterized reference standards is fundamental to the development, validation, and routine application of analytical methods. amazonaws.comgavinpublishers.com A reference standard serves as a benchmark against which a sample of interest is compared, ensuring the accuracy and reliability of analytical results. This compound, with its stable crystalline structure and distinct chemical properties, is an ideal candidate for such applications.

The validation of an analytical method is a process that demonstrates its suitability for its intended purpose. researchgate.net Key parameters assessed during method validation include accuracy, precision, specificity, linearity, range, and robustness. gavinpublishers.comresearchgate.net For a quantitative analysis, such as determining the purity of a this compound sample, a certified reference standard is indispensable.

Key Validation Parameters for an Analytical Method Using this compound as a Reference Standard:

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of a spiked matrix. researchgate.netresearchgate.net | 98.0% - 102.0% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). researchgate.net | RSD ≤ 2.0% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net | No interference at the retention time of the analyte |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net | Typically 80% to 120% of the test concentration |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net | System suitability parameters remain within limits |

The establishment of this compound as a reference standard involves its synthesis to a high degree of purity, followed by comprehensive characterization using a battery of analytical techniques. These may include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Differential Scanning Calorimetry (DSC) to determine its melting point and purity.

Chromatographic Separation Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of individual components in a mixture. nih.gov The development of a robust chromatographic method is essential for monitoring the purity of this compound, for instance, during its synthesis or in stability studies.

A typical research endeavor would involve the development of a reversed-phase HPLC method capable of separating this compound from its potential process-related impurities and degradation products. nih.gov The development process would focus on optimizing various chromatographic parameters to achieve the desired separation.

Hypothetical HPLC Method Parameters for the Analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

System Suitability Results for the Hypothetical HPLC Analysis of this compound:

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 7500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |

These studies are crucial for establishing a reliable analytical method that can be used in quality control laboratories to ensure that the purity of this compound meets the required specifications. The ability to separate and quantify closely related impurities is a testament to the specificity and resolving power of the developed chromatographic method. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies

The development of new methods to synthesize 2-benzylhexanedioic acid is crucial for improving yield, stereoselectivity, and sustainability. Current patented methods provide a foundation, but future strategies will likely focus on greater efficiency and versatility.

| Potential Precursor | Potential Synthetic Route | Key Advantages |

| (R)-2-benzyl-1,6-bis((S)-4-benzyl-2-oxooxazolidin-3-yl)hexane-1,6-dione | Asymmetric synthesis | Provides access to specific stereoisomers. google.com |

| 2-Methoxycarbonyl cyclopentanone | Alkylation followed by ring-opening | Utilizes readily available starting materials. |

| Cellulose-derived platforms | Aldol (B89426) condensation and hydrodeoxygenation | Based on renewable feedstocks. rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques

While standard spectroscopic methods provide basic structural confirmation, advanced techniques are essential for a deeper understanding of the molecule's conformation, dynamics, and interactions. Future research will likely employ a suite of sophisticated analytical tools to fully characterize this compound.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming the elemental composition with great certainty. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals and elucidating the connectivity of the benzyl (B1604629) group to the hexanedioic acid backbone. For chiral variants of the compound, X-ray crystallography could provide definitive proof of its absolute stereochemistry and offer insights into its solid-state packing and intermolecular interactions. The application of these techniques, which have become more accessible in recent years, represents a significant avenue for future detailed study.

Integration with Artificial Intelligence and Automated Synthesis

Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future synthesis of this compound will likely focus on more sustainable routes that minimize environmental impact. A promising strategy involves the use of platform chemicals derived from renewable biomass, such as cellulose. rsc.org

Research has demonstrated the synthesis of dicarboxylic acids from cellulose-derived precursors through processes like aldol condensation followed by selective hydrodeoxygenation using catalysts like Palladium on carbon (Pd/C). rsc.org Adapting such methods to produce this compound would involve starting with a suitable bio-based precursor and incorporating the benzyl group. This approach aligns with green chemistry goals by utilizing renewable feedstocks, reducing reliance on petrochemicals, and often employing more environmentally benign catalysts and reaction conditions.

Expanding Applications in Novel Chemical Systems

While the traditional applications of dicarboxylic acids are broad, emerging research points to more specialized and high-value uses for this compound. Patent literature indicates its potential as a key intermediate in the synthesis of novel therapeutics. google.com

Specifically, it is a building block for creating substituted adipic acid amides that act as modulators of the Neuropeptide Y4 (NPY4) receptor. google.com These compounds are being investigated for the treatment of obesity and related metabolic disorders. google.com Another innovative application area is in the field of biotechnology, where this compound has been identified as a component in oligonucleotide-ligand conjugates. google.com In this context, it may function as a linker or part of a larger ligand structure designed to improve the delivery or therapeutic action of oligonucleotide-based drugs. These examples highlight a shift towards using this compound as a scaffold for creating complex molecules with specific biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.